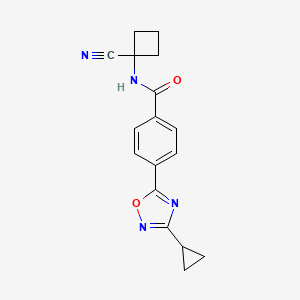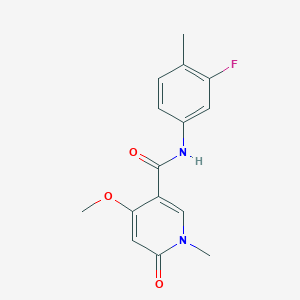
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2287333-69-9 . It has a molecular weight of 203.64 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 203.64 , and its InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Cholesterol Absorption Inhibition
A significant application of compounds related to 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is in the inhibition of cholesterol absorption. For instance, Rosenblum et al. (1998) discovered a potent orally active inhibitor of cholesterol absorption, SCH 58235, which is structurally similar to this compound. This compound demonstrated remarkable efficacy in lowering liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Crystal Structure and Pharmaceutical Analysis
The crystal structure of ezetimibe anhydrate, a compound closely related to this compound, was studied by Brüning et al. (2010). Ezetimibe is used to lower cholesterol levels by inhibiting cholesterol resorption in the human intestine. The study provided insights into the molecular arrangement and interactions, which are crucial for its pharmaceutical application (Brüning et al., 2010).
Synthesis Optimization for Industrial Applications
Reddy et al. (2011) emphasized the optimized synthesis of 1-benzylazetidin-3-ol, a starting material for the commercial synthesis of azetidin-3-ol hydrochloride, which is a related compound. This optimized process is economically beneficial and results in the effective production of azetidin-3-ol hydrochloride (Reddy et al., 2011).
Antimicrobial Applications
A study by Mistry et al. (2016) explored the synthesis of Schiff’s base, azetidinones, and thiazolidinones, including derivatives of 3-chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, for antimicrobial applications. These compounds demonstrated excellent to good antibacterial activity, highlighting the potential of azetidinones in antimicrobial drug development (Mistry et al., 2016).
Antioxidant Activity
Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives and evaluated their in-vitro antioxidant potentials. The study included derivatives similar to this compound, providing insights into their potential as antioxidants (Nagavolu et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Mode of Action
It is known that this compound can be used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In these applications, the compound serves as a bridge, connecting the antibody or E3 ubiquitin ligase ligand to the cytotoxic drug or target protein ligand .
Biochemical Pathways
As a linker in ADCs and PROTACs, 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride plays a role in the mechanisms of these therapeutic strategies. In ADCs, the compound enables the delivery of cytotoxic drugs to specific cells identified by the antibody . In PROTACs, it facilitates the degradation of target proteins by connecting them to an E3 ubiquitin ligase .
Result of Action
The molecular and cellular effects of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride are largely dependent on its role as a linker in ADCs and PROTACs. In ADCs, the compound allows for targeted drug delivery, potentially leading to the death of specific cells . In PROTACs, it enables the selective degradation of target proteins, which can alter cellular functions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride include the conditions of storage and handling. For instance, it is recommended that the compound be stored at 4°C, away from moisture . These conditions help maintain the stability of the compound, thereby preserving its efficacy.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZWMBVOZVZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)
![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)
![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)


